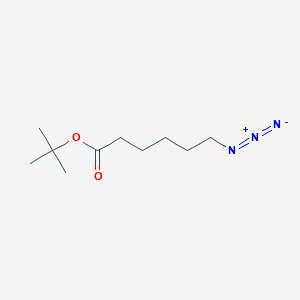

6-Azido-1,1-dimethylethylester Hexanoic Acid

Description

6-Azido-1,1-dimethylethylester hexanoic acid is a specialized derivative of hexanoic acid featuring an azido (-N₃) group at the sixth carbon and a 1,1-dimethylethyl (tert-butyl) ester group at the terminal position. Its molecular formula is C₁₂H₂₁N₃O₂, with a molecular weight of 239.32 g/mol. This compound is primarily utilized in bioconjugation and polymer chemistry due to the reactivity of the azide group, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions .

Properties

Molecular Formula |

C10H19N3O2 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

tert-butyl 6-azidohexanoate |

InChI |

InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)7-5-4-6-8-12-13-11/h4-8H2,1-3H3 |

InChI Key |

BOOCNADAVBSFCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-1,1-dimethylethylester Hexanoic Acid typically involves the esterification of hexanoic acid followed by the introduction of the azido group. One common method involves the reaction of hexanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. This is followed by the substitution of a halide (such as bromide) with sodium azide to introduce the azido group .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Azido-1,1-dimethylethylester Hexanoic Acid undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can be introduced through nucleophilic substitution reactions.

Click Chemistry: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide is commonly used to introduce the azido group.

Click Chemistry: Copper(I) catalysts, such as copper(I) bromide, are used to facilitate the reaction between the azido group and alkynes.

Major Products Formed

Scientific Research Applications

6-Azido-1,1-dimethylethylester Hexanoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.

Biology: Employed in protein labeling and peptide synthesis.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Industry: Applied in the functionalization of surfaces and materials.

Mechanism of Action

The primary mechanism of action for 6-Azido-1,1-dimethylethylester Hexanoic Acid involves its reactivity in click chemistry. The azido group reacts with alkynes to form triazole linkages, which are stable and can be used to link various molecules together. This reaction is highly specific and efficient, making it valuable in the synthesis of complex molecules .

Comparison with Similar Compounds

Key Properties :

- Solubility : The tert-butyl ester enhances lipophilicity, making it soluble in organic solvents like dichloromethane and dimethylformamide, though less water-soluble than its carboxylic acid counterpart .

- Stability : The tert-butyl group provides steric protection, improving resistance to hydrolysis under basic conditions compared to methyl or ethyl esters .

- Applications : Used in drug delivery systems, surface functionalization, and peptide modifications due to its bioorthogonal reactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-azido-1,1-dimethylethylester hexanoic acid with structurally related hexanoic acid derivatives:

Reactivity and Stability

- Azide Reactivity: The azido group in 6-azido-1,1-dimethylethylester hexanoic acid enables rapid CuAAC reactions, distinguishing it from non-azido analogs like 6-hydroxyhexanoic acid or 2-ethylhexanoic acid .

- Ester Hydrolysis : The tert-butyl ester confers greater hydrolytic stability (half-life >24 hours at pH 7.4) compared to methyl esters (half-life ~2 hours under similar conditions) .

Biological Activity

6-Azido-1,1-dimethylethylester hexanoic acid is a compound of interest in organic synthesis and biological research due to its unique azido functional group, which can facilitate various chemical reactions, including click chemistry. This article explores the biological activity of this compound, focusing on its potential applications and effects observed in various studies.

Chemical Structure and Properties

The molecular formula of 6-azido-1,1-dimethylethylester hexanoic acid is . The presence of the azido group () is notable for its reactivity, particularly in bioorthogonal reactions, making it a valuable tool in chemical biology.

The biological activity of 6-azido-1,1-dimethylethylester hexanoic acid is primarily attributed to its ability to participate in click chemistry reactions. This property allows it to be utilized in labeling biomolecules and studying cellular processes. The azido group can react with alkyne-containing compounds under mild conditions, facilitating the study of protein interactions and cellular localization.

Case Studies

- Cellular Labeling : In a study examining the use of azido compounds for metabolic labeling, researchers demonstrated that azido derivatives could effectively label proteins in live cells, allowing for real-time tracking of cellular processes .

- Antibacterial Activity : Preliminary studies suggest that compounds containing azido groups may exhibit antibacterial properties. For instance, derivatives similar to 6-azido-1,1-dimethylethylester hexanoic acid were tested against strains of Staphylococcus aureus, showing potential inhibition of bacterial growth .

- Drug Development : The compound's ability to modify biological molecules makes it a candidate for drug development. Its incorporation into drug-like structures could enhance the pharmacological profile by improving solubility and bioavailability .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 6-azido-1,1-dimethylethylester hexanoic acid compared to other azido compounds:

Pharmacokinetics

While specific pharmacokinetic data for 6-azido-1,1-dimethylethylester hexanoic acid is limited, related studies indicate that azido compounds can be metabolized by cellular esterases, potentially leading to the release of active forms that exert biological effects . Understanding these metabolic pathways is crucial for evaluating the compound's therapeutic potential.

Toxicity Studies

Toxicity assessments are essential for any new compound intended for biological applications. Although direct toxicity data for this specific compound are not available, related azido compounds have shown varying levels of cytotoxicity depending on their structure and concentration. Further studies are needed to determine the safety profile of 6-azido-1,1-dimethylethylester hexanoic acid in vivo.

Q & A

Q. How can the structural integrity and purity of 6-Azido-1,1-dimethylethylester Hexanoic Acid be validated in synthetic workflows?

To confirm structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) to verify the azido group (-N) at position 6 and the 1,1-dimethylethyl ester moiety. Fourier-transform infrared spectroscopy (FTIR) can detect characteristic azide stretches (~2100 cm). For purity assessment, high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is recommended, leveraging fragmentation patterns to identify impurities. Reference spectral databases (e.g., NIST Chemistry WebBook) provide comparative benchmarks .

Q. What solvent systems are optimal for stabilizing azido-functionalized hexanoic acid esters during storage?

Azido groups are light- and temperature-sensitive. Use anhydrous, aprotic solvents (e.g., dimethyl sulfoxide, DMSO) stored under inert gas (N/Ar) at -20°C to minimize degradation. Stability studies should include periodic UV-Vis spectroscopy to monitor azide decomposition (absorbance ~260 nm) .

Advanced Research Questions

Q. How can metabolic engineering enhance the biosynthesis of 6-azidohexanoic acid precursors in microbial systems?

Modify acetogenic bacteria (e.g., Clostridium sp. JS66) to overexpress thiolase for chain elongation, enabling hexanoic acid production from syngas or CO. Introduce heterologous azide transferases to functionalize C6 intermediates. Optimize mixotrophic fermentation (glucose + syngas) to balance NADH/ATP ratios, and use -tracing to validate carbon flux into the azido group .

Q. What contradictions exist in the volatility behavior of hexanoic acid derivatives during fractional distillation, and how can they be resolved?

Experimental data show hexanoic acid’s volatility is lower than predicted by equilibrium models in ethanol-water systems (e.g., whisky distillation), likely due to hydrogen bonding with congeners. For azido esters, adjust activity coefficients in simulations using the UNIFAC model and validate via gas chromatography (GC) with flame ionization detection (FID). Calibrate against empirical volatility indices for azide-containing compounds .

Q. How does the azido group influence the compound’s reactivity in bioorthogonal "click chemistry" applications?

The azido moiety enables Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) , forming stable triazole linkages. However, steric hindrance from the 1,1-dimethylethyl ester may reduce reaction kinetics. Optimize reaction conditions (e.g., ligand choice, temperature) using kinetic profiling via -NMR or fluorescence assays. Compare with analogous compounds (e.g., 6-Acrylamidohexanoic acid) to assess electronic effects .

Methodological Challenges

Q. What safety protocols are critical when handling 6-Azido-1,1-dimethylethylester Hexanoic Acid in synthetic labs?

Azides are shock-sensitive and may form explosive byproducts. Implement blast shields , conduct small-scale reactions (<100 mg), and avoid metal spatulas. Use differential scanning calorimetry (DSC) to assess thermal stability. For spills, neutralize with sodium hypochlorite (10% v/v) and consult GHS hazard statements (e.g., skin corrosion, toxicity) .

Q. How can discrepancies in quantifying azido-hexanoic acid derivatives via LC-MS be mitigated?

Ion suppression from ester groups can reduce MS sensitivity. Use hydrophilic interaction liquid chromatography (HILIC) to improve retention and ionization. Validate with isotope dilution assays (e.g., -labeled internal standards) and cross-reference with NIST-manually curated spectral libraries .

Data Interpretation

Q. What metabolomic pathways are activated by hexanoic acid derivatives in plant resistance studies?

In citrus, hexanoic acid upregulates linoleic and mevalonic pathways , producing >200 differentially induced metabolites. Use untargeted metabolomics (GC-TOF-MS or LC-Q-Exactive Orbitrap) to profile volatile organic compounds (VOCs) like terpenoids. Confirm pathway activation via enzyme inhibition assays (e.g., jasmonate pathway blockers) and -tracing to track root-to-leaf translocation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.